1,2-Dihexanoylglycerol
Overview
Description
1,2-Dihexanoylglycerol is a chemical compound with the molecular formula C15H28O5. It is a type of diacylglycerol, specifically a 1,2-diacylglycerol, where both acyl groups are hexanoyl. This compound is known for its role in various biological processes and is often studied in the context of lipid metabolism and signaling pathways .
Mechanism of Action
Target of Action
The primary target of 1,2-Dihexanoylglycerol, also known as Dihexanoin, is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
This compound acts as an activator of PKC . It interacts with PKC, leading to its activation . This activation results in the phosphorylation of various proteins, influencing numerous cellular processes .
Biochemical Pathways
The activation of PKC by this compound affects several biochemical pathways. For instance, it plays a role in the phosphoinositide/phospholipase C (PI/PLC) pathway . In this pathway, phosphoinositide is metabolized to phosphatidylinositol 4,5-biphosphate (PIP2), which is then converted to inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG) by PLC . DAG, to which this compound is similar, is a secondary messenger that activates PKC .
Result of Action
The activation of PKC by this compound leads to various molecular and cellular effects. For example, it has been shown to induce ion pumping in guard-cell protoplasts and opening of intact stomata . This suggests that this compound may play a role in regulating plant responses to environmental stimuli .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light conditions have been shown to affect its ability to induce stomatal opening in plants
Biochemical Analysis
Biochemical Properties
1,2-Dihexanoylglycerol is an analog of protein kinase C (PKC) that activates the second messenger diacylglycerol (DAG) . This interaction with PKC suggests that this compound plays a crucial role in various biochemical reactions involving these enzymes and proteins .
Cellular Effects
This compound has been found to influence various types of cells and cellular processes. For instance, it has been observed to enhance light-induced stomatal opening in Commelina communis, a plant species . This suggests that this compound can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an activator of protein kinase C (PKC), a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme activation, and potential changes in gene expression .
Metabolic Pathways
This compound is involved in the metabolic pathway of protein kinase C (PKC) activation
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihexanoylglycerol can be synthesized through esterification reactions involving glycerol and hexanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows: [ \text{Glycerol} + 2 \text{Hexanoic Acid} \rightarrow 1,2-\text{Dihexanoylglycerol} + \text{Water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and chromatography are employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihexanoylglycerol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexanoic acid, while reduction could produce hexanol .
Scientific Research Applications
1,2-Dihexanoylglycerol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid metabolism and enzyme kinetics.
Biology: Researchers use it to investigate the roles of diacylglycerols in cellular signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis.
Industry: It is used in the synthesis of bioactive lipids and as a precursor for various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,2-Dioctanoylglycerol: Similar in structure but with octanoyl groups instead of hexanoyl.
1,2-Didecanoylglycerol: Contains decanoyl groups, making it slightly more hydrophobic.
1,2-Dimyristoylglycerol: Features myristoyl groups, which are longer and more hydrophobic than hexanoyl groups.
Uniqueness
1,2-Dihexanoylglycerol is unique due to its specific chain length, which affects its solubility and interaction with biological membranes. Its moderate hydrophobicity allows it to be used in a variety of research applications without the extreme properties of longer or shorter chain diacylglycerols .
Properties
IUPAC Name |
(2-hexanoyloxy-3-hydroxypropyl) hexanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O5/c1-3-5-7-9-14(17)19-12-13(11-16)20-15(18)10-8-6-4-2/h13,16H,3-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUFTGMQJWWIOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(CO)OC(=O)CCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938726 | |
Record name | 3-Hydroxypropane-1,2-diyl dihexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30938726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17598-91-3, 33774-66-2 | |
Record name | 1,2-Dihexanoylglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, diester with 1,2,3-propanetriol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033774662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxypropane-1,2-diyl dihexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30938726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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